ethyl 2-oxo-3H-quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-3H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound features a quinoline core with an ethyl ester group at the 3-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-3H-quinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline-3-carbaldehyde with diethyl malonate in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, leading to the formation of the desired product after purification.
Another method involves the cyclization of 3-formyl-2-selenoquinolines with diethyl malonate . This reaction also requires catalytic amounts of piperidine and is carried out under similar conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2,3-dione, 2-hydroxyquinoline, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-oxo-3H-quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3H-quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Ethyl 2-oxo-3H-quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: These compounds have similar structures but contain a selenium atom, which can impart different chemical and biological properties.
2-chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of this compound and has distinct reactivity due to the presence of a chloro group.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 2-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7,9H,2H2,1H3 |
InChI Key |
RHJAVHMLSVNUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=C2C=CC=CC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.